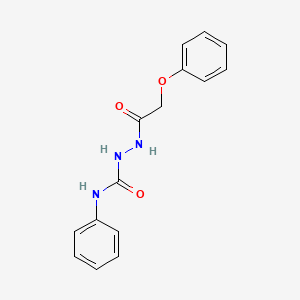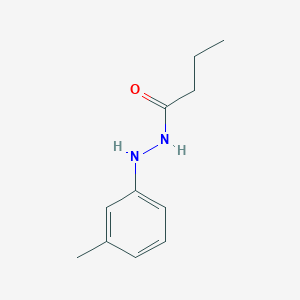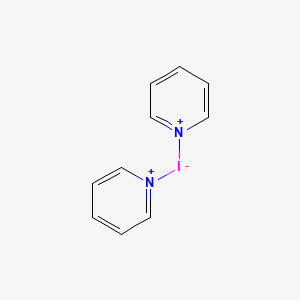![molecular formula C31H23ClN4O2S2 B12445431 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a benzothiazole ring, a chlorophenyl group, a phenoxyphenyl group, and a pyrazolone core, making it an interesting subject for scientific study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Synthesis of the Pyrazolone Core: The pyrazolone core is often prepared by the condensation of hydrazine with an appropriate β-keto ester.
Coupling Reactions: The benzothiazole and pyrazolone intermediates are then coupled using a suitable linker, such as a chlorophenylsulfanyl group, under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Materials Science: Application in the development of new materials with specific properties.
Chemical Sensors: Employed in the creation of sensors for detecting specific analytes.
Wirkmechanismus
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of its targets. This can lead to inhibition or activation of biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- **(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-fluorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C31H23ClN4O2S2 |
|---|---|
Molekulargewicht |
583.1 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(2-phenoxyphenyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C31H23ClN4O2S2/c1-20(33-24-11-5-7-13-27(24)38-22-9-3-2-4-10-22)29-26(19-39-23-17-15-21(32)16-18-23)35-36(30(29)37)31-34-25-12-6-8-14-28(25)40-31/h2-18,35H,19H2,1H3 |
InChI-Schlüssel |
CLJZOSYOFKZPNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1OC2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
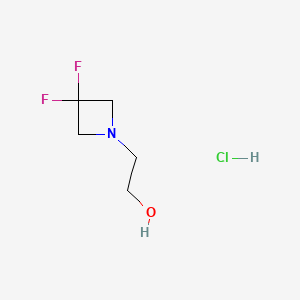


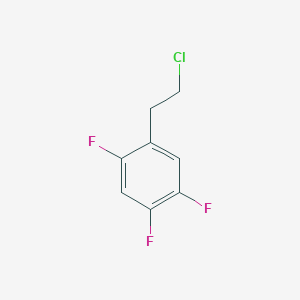
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
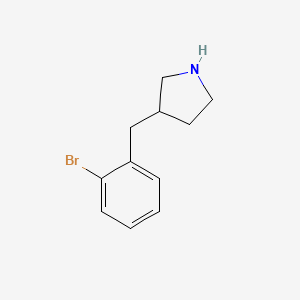
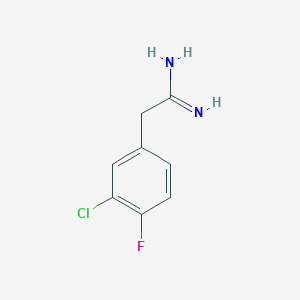
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)

